Azide-PEG8-alcohol
Description
Contextualization of Heterobifunctional Poly(ethylene glycol) Linkers in Contemporary Research
Poly(ethylene glycol) linkers have become indispensable components in contemporary chemical and biological research chempep.com. Their unique properties, including water solubility, biocompatibility, flexibility, and low immunogenicity, make them ideal for modifying biomolecules and creating functional materials chempep.com. Heterobifunctional PEG linkers, possessing two different reactive end groups, enable the formation of conjugates with precise stoichiometry and defined orientation jenkemusa.com. This specificity is crucial for applications requiring the linkage of two distinct molecular entities, such as in the development of antibody-drug conjugates (ADCs), PROTACs, and targeted drug delivery systems jenkemusa.comjenkemusa.com. The ability to bridge disparate molecules while imparting the beneficial characteristics of PEG is a key reason for the widespread adoption of heterobifunctional PEG linkers in modern research chempep.com.
Significance of Azide (B81097) and Hydroxyl Functionalities in Bioorthogonal Chemistry and Multimodal Conjugation
The azide and hydroxyl functional groups on Azide-PEG8-Alcohol provide orthogonal reactivity, allowing for selective chemical modifications . The azide group is a cornerstone of bioorthogonal chemistry, particularly known for its participation in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry," and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions medchemexpress.comacs.orginterchim.fr. These reactions are highly selective and efficient, proceeding under mild conditions that are compatible with biological systems, thus enabling the conjugation of azide-modified molecules with alkyne- or cyclooctyne-bearing partners without interfering with native functionalities acs.orginterchim.fr.
The hydroxyl group, while less reactive than the azide in typical click chemistry conditions, is a versatile handle for further chemical transformations or conjugations nih.gov. It can be readily converted into various other functional groups, such as esters, ethers, aldehydes, or carboxylic acids, through standard organic reactions broadpharm.com. This allows for a second point of attachment or modification, enabling multimodal conjugation strategies where different molecules can be sequentially or simultaneously attached to the PEG linker . The combination of a highly selective bioorthogonal handle (azide) and a versatile modification site (hydroxyl) makes this compound a powerful building block for creating complex molecular architectures and conjugates broadpharm.com.
Overview of Principal Research Domains and Applications Involving this compound
This compound finds application in several key research areas due to its heterobifunctional nature. A primary domain is bioconjugation, where it is used to link peptides, proteins, nucleic acids, carbohydrates, and other biomolecules to various surfaces, nanoparticles, or other molecules chemicalbook.com. The azide group facilitates the attachment to alkyne-functionalized biomolecules or materials via click chemistry, while the hydroxyl group can be modified for attachment to a different entity or for tuning the properties of the conjugate chemicalbook.com.
Another significant application area is in the synthesis of advanced materials, including hydrogels and self-assembling systems chemicalbook.com. For instance, Azide-PEG derivatives have been used in the synthesis of strain-stiffening hydrogels and biodegradable tetra-PEG hydrogels for drug delivery systems chemicalbook.com. The ability to precisely control the crosslinking and functionalization through the azide and hydroxyl groups is crucial in tailoring the properties of these materials for specific applications .
Furthermore, this compound serves as a valuable linker in the development of PROTACs (Proteolysis Targeting Chimeras) and other targeted protein degraders, where it connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein jenkemusa.commedchemexpress.com. The PEG chain provides flexibility and can influence the pharmacokinetic properties of the resulting PROTAC molecule jenkemusa.com. The azide and hydroxyl groups offer strategic points for assembling the PROTAC construct medchemexpress.com.
Other reported applications include the preparation of synthetic amphiphiles for modifying carbon nanotubes and the development of self-assembled monolayers for selective glycoprotein (B1211001) detection chemicalbook.com. The compound's solubility in various solvents, including water, DMSO, DCM, and DMF, further enhances its utility in diverse chemical processes .
Table 1: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₃₃N₃O₈ | creative-biolabs.com |
| Molecular Weight | 395.45 | creative-biolabs.com |
| CAS Number | 352439-36-2 | nih.gov |
| PubChem CID | 10960238 | nih.govcenmed.com |
| Functional Groups | Azide (N₃), Hydroxyl (OH) | creative-biolabs.combroadpharm.com |
| Form (20°C) | Liquid | creative-biolabs.comchemicalbook.com |
| Storage Condition | Store under inert gas, -20°C or 2-8°C | creative-biolabs.com |
| Solubility | Soluble in Water, DMSO, DCM, DMF | broadpharm.com |
Table 2: Reactivity of Functional Groups in this compound
| Functional Group | Key Reactions | Applications in Conjugation |
| Azide (N₃) | Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) medchemexpress.cominterchim.fr | Conjugation with terminal alkynes medchemexpress.cominterchim.fr |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) medchemexpress.com | Conjugation with cyclooctynes (e.g., DBCO, BCN) medchemexpress.com | |
| Hydroxyl (OH) | Esterification, Etherification, Oxidation, Conversion to leaving groups nih.gov | Secondary conjugation site, modification for attachment of different molecules, tuning properties |
Structure
2D Structure
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33N3O8/c17-19-18-1-3-21-5-7-23-9-11-25-13-15-27-16-14-26-12-10-24-8-6-22-4-2-20/h20H,1-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMODEBRFGPXRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCO)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449877 | |
| Record name | O-(2-Azidoethyl)heptaethylene glycol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352439-36-2 | |
| Record name | O-(2-Azidoethyl)heptaethylene glycol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-(2-Azidoethyl)hepaethylene gycol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanistic Investigations of Bioorthogonal Reactions Involving Azide Peg8 Alcohol
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azide-PEG8-Alcohol
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a widely utilized click chemistry reaction known for its high efficiency, regioselectivity, and mild reaction conditions organic-chemistry.orgnih.govmdpi.com. This compound readily undergoes CuAAC with terminal alkynes, forming a stable 1,4-disubstituted 1,2,3-triazole linkage cenmed.comcd-bioparticles.net.
Reaction Kinetics and Efficiency in Aqueous and Organic Media
The CuAAC reaction involving azides and terminal alkynes is significantly accelerated by copper(I) catalysts compared to the thermal Huisgen cycloaddition, which is often slow and can produce mixtures of regioisomers organic-chemistry.orgnih.gov. The copper-catalyzed variant selectively yields the 1,4-regioisomer organic-chemistry.orgnih.goviris-biotech.de. The reaction can be performed in a variety of solvents, including aqueous media, which is crucial for bioconjugation applications organic-chemistry.orgnih.gov. However, the efficiency of CuAAC can be reduced in aqueous environments compared to organic solutions, often necessitating the use of ligands to enhance reaction rate and yield mdpi.comscispace.com.
Data on the specific reaction kinetics of this compound in CuAAC are not extensively detailed in the provided search results. However, general principles of CuAAC kinetics apply. The reaction rate is influenced by factors such as catalyst concentration, ligand presence, temperature, and the nature of the alkyne coupling partner nih.govnih.gov. The use of appropriate ligands, such as bathophenanthroline (B157979) disulfonic acid (BPS), tris(benzyltriazolylmethyl)amine (TBTA), or THPTA, can significantly improve reaction efficiency and stability of the copper(I) catalyst, particularly in aqueous buffers iris-biotech.demdpi.comnih.gov.
Catalytic Systems and Their Influence on 1,2,3-Triazole Linkage Formation
Various copper catalytic systems have been developed for CuAAC. Copper(I) salts, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), are common catalysts. Alternatively, copper(II) salts, such as copper(II) sulfate (B86663) (CuSO4), can be used in conjunction with a reducing agent like sodium ascorbate (B8700270) to generate the active copper(I) species in situ nih.govnih.gov.
The choice of ligand is critical in CuAAC, especially in aqueous or biological systems. Ligands stabilize the copper(I) state, prevent disproportionation, and can enhance reaction rates and regioselectivity nih.govmdpi.comnih.gov. For instance, nitrogen-based ligands like TBTA and THPTA are effective in aqueous media iris-biotech.demdpi.com. The catalytic system dictates the regiochemical outcome, with copper catalysis predominantly yielding the 1,4-disubstituted 1,2,3-triazole organic-chemistry.orgnih.goviris-biotech.de.
While specific data for this compound with different catalytic systems are not provided, research on similar azide (B81097) and alkyne reactants demonstrates the impact of the catalytic system on reaction outcome. For example, the use of CuI/DIPEA/HOAc has been reported as a highly efficient system for CuAAC organic-chemistry.org. Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) offers an alternative, yielding the 1,5-disubstituted triazole, highlighting the influence of the metal catalyst on regioselectivity organic-chemistry.orgnih.govacs.org.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with this compound
The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a copper-free click chemistry reaction that relies on the inherent strain energy of cyclic alkynes to drive the reaction with azides magtech.com.cn. This compound can participate in SPAAC with strained alkynes, forming a triazole linkage without the need for a cytotoxic metal catalyst cenmed.comcd-bioparticles.net. This makes SPAAC particularly valuable for applications in live cells and in vivo magtech.com.cn.
Ligand Design and Reactivity Profiles with Strained Alkynes (e.g., Dibenzocyclooctynes, Bicyclononynes)
The reactivity of strained alkynes in SPAAC is significantly influenced by their structure and the degree of ring strain magtech.com.cn. Dibenzocyclooctynes (DBCO, ADIBO, DIBO) and bicyclononynes (BCN) are common strained alkynes used in SPAAC due to their enhanced reactivity compared to simple cyclooctynes magtech.com.cnrsc.orglumiprobe.comnih.govmdpi.com.
Dibenzocyclooctynes, such as DIBO and ADIBO, exhibit enhanced SPAAC reactivity due to the distortion of the alkyne carbons towards the transition state geometry rsc.orgrsc.org. ODIBO has been reported as one of the most reactive dibenzocyclooctynes rsc.orgnih.gov. Substituents on the aryl rings of dibenzocyclooctynes can further influence their reactivity acs.org.
Bicyclononynes (BCN) are another class of reactive strained alkynes. BCN reacts efficiently with azides and offers advantages such as a plane of symmetry, which prevents the formation of mixtures of stereoisomeric products, and lower lipophilicity compared to some dibenzofused systems, which can be beneficial in aqueous solutions lumiprobe.com. Both exo- and endo- isomers of BCN are active in SPAAC, with similar reaction rate constants lumiprobe.comacs.org. While BCN is highly reactive with azides, some studies have reported non-negligible cross-reactivity with thiols, which can be a consideration in biological environments nih.gov.
The PEGylation of strained alkynes, similar to this compound, can improve their water solubility and biocompatibility, facilitating their use in biological applications cenmed.combiochempeg.com.
Copper-Free Click Chemistry Applications in Complex Biological Environments
The absence of a metal catalyst in SPAAC is a major advantage for applications in biological systems, as it avoids the potential toxicity associated with copper ions biochempeg.com. This compound, with its azide handle, can be used to label biomolecules modified with strained alkynes in live cells or in vivo cenmed.comcd-bioparticles.net.
SPAAC has been successfully applied for labeling various biomolecules, including glycans, lipids, and proteins, in living systems with minimal toxicity nih.gov. The reaction's bioorthogonality ensures that the azide and strained alkyne react selectively with each other without significant side reactions with native cellular components interchim.fr. This allows for precise and targeted labeling or conjugation within complex biological environments .
Examples of applications include the labeling of azide-modified biomolecules on cell surfaces or within cells using strained alkyne probes nih.gov. The reaction is fast enough to be applicable under typical bioconjugation conditions nih.gov.
Derivatization Reactions via the Terminal Hydroxyl Group of this compound
In addition to the azide group, this compound possesses a terminal hydroxyl group cenmed.comcd-bioparticles.net. This hydroxyl group provides an orthogonal handle for further chemical modifications and derivatization reactions, allowing for the introduction of additional functionalities or conjugation to other molecules cenmed.comcd-bioparticles.netchemicalbook.com.
The hydroxyl group can participate in various reactions, including esterification, ether formation, amidation (after activation), and reactions with activating agents like N-hydroxysuccinimide (NHS) esters (after conversion to a carboxylic acid) nih.gov. These reactions can be carried out selectively, without affecting the azide group, allowing for sequential functionalization of this compound.
For instance, the hydroxyl group can be reacted with activated carboxylic acids to form esters, or it can be converted to other functional groups such as amines, aldehydes, or carboxylic acids for subsequent conjugations cenmed.comcd-bioparticles.net. This dual functionality enables the creation of more complex molecular architectures or the attachment of this compound to surfaces or materials through the hydroxyl handle, while retaining the azide for click chemistry reactions chemicalbook.com.
The ability to selectively modify the hydroxyl group expands the utility of this compound as a versatile linker and building block in the synthesis of diverse conjugates and functional materials cenmed.comcd-bioparticles.netchemicalbook.com.
Esterification and Etherification for Further Functionalization
The terminal hydroxyl group of this compound is amenable to standard alcohol functionalization reactions, including esterification and etherification. These reactions are crucial for conjugating the PEG linker to other molecules or introducing additional functional handles while preserving the reactive azide group for bioorthogonal reactions.
Esterification of the alcohol can be achieved by reacting this compound with carboxylic acids or activated carboxylic acid derivatives (e.g., acid chlorides, anhydrides, or through coupling reagents like EDC or HATU) broadpharm.com. This reaction typically involves the nucleophilic attack of the hydroxyl group on the carbonyl carbon of the carboxylic acid derivative, forming an ester linkage. For example, reacting a carboxylic acid-functionalized molecule with this compound under suitable coupling conditions would result in a conjugate with an azide group at one end and the newly formed ester linkage connecting the PEG to the carboxylic acid partner.
Etherification involves the formation of an ether linkage by reacting the alcohol group with an alkyl halide or sulfonate under basic conditions, such as in the Williamson ether synthesis masterorganicchemistry.com. This reaction proceeds via an SN2 mechanism, where the alkoxide (formed by deprotonating the alcohol) acts as a nucleophile, attacking the carbon bearing the leaving group. While the Williamson synthesis is effective, particularly with primary alkyl halides, other etherification methods may also be applicable depending on the desired ether partner and reaction conditions. The hydroxyl group can also be converted into a better leaving group, such as a mesylate or tosylate, which can then undergo nucleophilic substitution to form an ether libretexts.org.
These esterification and etherification reactions allow for the modular synthesis of complex molecules. For instance, one could esterify the alcohol end with a targeting ligand or a drug molecule, leaving the azide available for a subsequent click chemistry reaction with a reporter molecule or another biomolecule.
Nucleophilic Substitution Reactions to Introduce Orthogonal Functionalities
Nucleophilic substitution reactions can be employed at either the azide or, indirectly, the alcohol terminus of this compound to introduce orthogonal functionalities.
The azide group itself can participate in nucleophilic substitution reactions, although its primary utility in bioorthogonal chemistry is its role as a 1,3-dipole in cycloaddition reactions acs.orgrsc.orgmasterorganicchemistry.com. However, the azide ion (N₃⁻) is known to be a good nucleophile and can react with alkyl halides or sulfonates in SN2 reactions to form new carbon-nitrogen bonds masterorganicchemistry.com. This type of reaction could potentially be used to replace a leaving group on another molecule with the azide group of this compound, although the primary synthesis of this compound itself typically involves introducing the azide function.
More commonly in the context of functionalizing this compound, nucleophilic substitution reactions are performed after converting the terminal alcohol into a better leaving group. The hydroxyl group is a poor leaving group libretexts.org. Converting it to a tosylate or mesylate makes it susceptible to nucleophilic attack libretexts.org. Subsequently, a nucleophile can displace the activated alcohol group (as the tosylate or mesylate anion) via an SN2 mechanism, introducing a new functional group at that terminus libretexts.org. For example, reaction with cyanide (CN⁻) would introduce a nitrile group savemyexams.com, or reaction with an amine could introduce an amine functionality after appropriate deprotection if necessary. The Mitsunobu reaction is another method that can convert an alcohol to an azide (or other nucleophile) with inversion of configuration in a one-pot reaction by activating the alcohol in situ chemistrysteps.comgoogle.comcommonorganicchemistry.com. While the Mitsunobu reaction can introduce an azide using hydrazoic acid, for this compound, this approach would typically be used to introduce a different nucleophile at the alcohol position.
These nucleophilic substitution strategies provide pathways to diversify the functional groups present on this compound conjugates, enabling the creation of multi-functional molecules for various applications, including the attachment of probes, biomolecules, or solid supports.
Applications of Azide Peg8 Alcohol in Advanced Bioconjugation Strategies
Site-Specific Bioconjugation of Proteins and Peptides
Site-specific bioconjugation to proteins and peptides is crucial for creating well-defined conjugates with predictable properties and biological activity acs.org. Azide-PEG8-Alcohol facilitates this through click chemistry, often involving pre-modified proteins or peptides.
Conjugation to Azide-Modified Proteins and Peptides via Click Chemistry
While this compound itself carries the azide (B81097) handle, it is typically conjugated to proteins or peptides that have been modified to incorporate a complementary reactive group, such as an alkyne (including strained alkynes like DBCO or BCN) cd-bioparticles.netcenmed.commedchemexpress.combroadpharm.commedchemexpress.com. This allows the alcohol end of this compound (or a molecule subsequently attached to the alcohol) to be linked to a specific site on the protein or peptide where the alkyne handle has been introduced. The click reaction between the azide on this compound and the alkyne on the biomolecule results in a stable triazole linkage cd-bioparticles.netcenmed.commedchemexpress.combroadpharm.combroadpharm.commedchemexpress.com. This approach enables precise functionalization compared to traditional random conjugation methods targeting lysine (B10760008) or cysteine residues acs.orgnih.govacs.org.
Influence of Poly(ethylene glycol) Spacer Length on Conjugate Properties and Biological Activity
The PEG chain in this compound acts as a spacer between the azide group and the terminal alcohol (or the molecule attached to the alcohol). The length of the PEG spacer, in this case, eight ethylene (B1197577) glycol units, can significantly influence the properties of the resulting bioconjugate nih.govthermofisher.comrsc.orgmdpi.comnih.gov. PEGylation, the process of conjugating PEG to a molecule, is known to increase solubility, reduce aggregation, and potentially improve pharmacokinetic properties by reducing hepatic uptake and increasing circulation time thermofisher.comrsc.orgmdpi.comnih.gov.
Research indicates that the number of PEG monomer units plays a significant role in the biological behavior of PEG-modified conjugates nih.gov. While longer PEG chains can enhance solubility and reduce non-specific interactions, excessively long PEG spacers might mask the biologically active site of the conjugated protein or peptide, potentially impairing binding affinity nih.gov. Studies comparing different PEG lengths have shown that the influence of mini-PEG length on biodistribution can be minor when comparing short lengths (e.g., 2 to 6 ethylene glycol units) nih.gov. However, optimizing PEG length is crucial for designing effective conjugates, as demonstrated in studies where varying PEG lengths (e.g., 3.4 kDa to 8 kDa) showed enhanced "stealth" properties and longer circulation times for nanoparticles mdpi.com. The PEG8 spacer length provides a balance, offering increased hydrophilicity and flexibility while aiming to minimize potential interference with biomolecule function cd-bioparticles.netcenmed.comcreative-biolabs.com.
Functionalization of Oligonucleotides and Nucleic Acids
This compound is also valuable for modifying oligonucleotides and nucleic acids, enabling their use in various molecular biology applications creative-biolabs.comsmolecule.com.
Attachment of this compound to DNA and RNA Constructs
The azide group on this compound provides a handle for attaching this PEG linker to DNA and RNA constructs that have been functionalized with a complementary alkyne group smolecule.comaxispharm.com. This conjugation can be performed using click chemistry, similar to protein and peptide conjugation broadpharm.comsmolecule.com. Methods for incorporating reactive handles like alkynes into oligonucleotides during solid-phase synthesis or through post-synthetic modifications are established nih.gov. The resulting oligonucleotide-PEG8-Alcohol conjugate possesses increased hydrophilicity due to the PEG chain, which can be beneficial for applications in aqueous environments cd-bioparticles.netcenmed.com. The terminal alcohol group on the PEG spacer can be further functionalized for attachment to other molecules or surfaces cd-bioparticles.netcenmed.combroadpharm.com.
Applications in Molecular Probes and Diagnostic Assays
Functionalized oligonucleotides incorporating PEG linkers like this compound can be used in the development of molecular probes and diagnostic assays creative-biolabs.comsmolecule.com. The PEG spacer can influence the hybridization properties of modified oligonucleotides and improve their performance in various assays by reducing non-specific binding and enhancing solubility thermofisher.commdpi.com. Oligonucleotides conjugated to fluorescent dyes, quenchers, or other labels via a PEG linker can serve as components in detection systems for specific DNA or RNA sequences google.com. The ability to attach various molecules to the terminal alcohol group of this compound after conjugation to the nucleic acid allows for the creation of diverse molecular probes tailored for specific diagnostic applications.
Antibody Conjugation for Advanced Therapeutic and Diagnostic Platforms
Antibody conjugation is a key area where this compound finds application, particularly in the development of antibody-drug conjugates (ADCs) and other antibody-based platforms broadpharm.combroadpharm.comsmolecule.comfujifilm.com.
ADCs typically consist of a monoclonal antibody linked to a cytotoxic payload fujifilm.com. Linker chemistry is a critical determinant of ADC safety, specificity, potency, and activity fujifilm.com. PEG linkers, including those with azide functionality like this compound, are used in ADC linker-payload architectures rsc.org. While the search results mention Azide-PEG8-NHS ester as an ADC linker fujifilm.com, this compound can serve as a precursor or a component in the synthesis of such linkers, where the alcohol is converted to a group suitable for payload attachment.
Site-specific antibody conjugation is an active area of research aimed at generating homogeneous ADCs with improved properties compared to traditional methods that result in heterogeneous products nih.govfujifilm.com. Strategies involving the modification of antibody glycans or the introduction of specific amino acid residues with reactive handles like alkynes allow for controlled conjugation using click chemistry with azide-functionalized linkers nih.govacs.org. This compound, or derivatives synthesized from it, can be conjugated to alkyne-modified antibodies via click chemistry, providing a hydrophilic PEG spacer between the antibody and a subsequently attached payload or label cd-bioparticles.netcenmed.commedchemexpress.combroadpharm.commedchemexpress.com. This PEGylation can enhance the solubility and pharmacokinetic profile of the antibody conjugate rsc.orgmdpi.com. The influence of PEG spacer length on ADC properties, including drug loading and solubility, has been studied, highlighting the importance of optimizing the linker for desired characteristics rsc.org.
Development of Antibody-Drug Conjugates (ADCs) with this compound Linkers
Antibody-Drug Conjugates (ADCs) represent a class of highly potent therapeutic agents that combine the targeting specificity of monoclonal antibodies with the cytotoxic power of small molecule drugs. ADCs are typically composed of an antibody, a cytotoxic payload, and a linker that connects the two. The linker plays a critical role in the stability of the ADC in circulation and the efficient release of the payload at the target site medchemexpress.com.
Engineering of Antibody Glycoforms for Controlled Conjugation Strategies
Site-specific conjugation is a key area in the development of next-generation ADCs and other bioconjugates, aiming to produce homogeneous products with improved efficacy and reduced toxicity compared to traditional random conjugation methods nih.govnih.gov. One approach to achieving site-specificity involves the modification of antibody glycans. Antibodies, particularly IgG molecules, have conserved N-glycosylation sites, primarily at Asn297 in the Fc region nih.gov.
Glycoengineering strategies can introduce chemically reactive handles, such as azides, into the glycan structure. This can be achieved through enzymatic methods, where modified sugars containing azide groups are incorporated into the glycan chain nih.govgoogle.com. Once an azide handle is present on the antibody glycan, this compound or other azide-functionalized linkers could, in principle, be used as components in subsequent conjugation steps, although the direct conjugation of this compound to a glycan-attached alkyne would result in a PEGylated alcohol attached to the glycan, which would then require further steps to attach a payload. More commonly, the azide handle introduced into the glycan is used for reaction with an alkyne-functionalized linker-payload construct via click chemistry nih.goviris-biotech.deresearchgate.net.
Role of Azide Peg8 Alcohol in Advanced Drug Delivery Systems Research
Poly(ethylene glycol)ylation Strategies for Enhanced Pharmacokinetics and Systemic Circulation
Poly(ethylene glycol)ylation, the process of conjugating PEG chains to molecules or nanoparticles, is a widely adopted strategy to enhance the pharmacokinetic profile of therapeutic agents researchgate.netmdpi.comnih.govmdpi.comgoogle.com. The highly soluble and flexible nature of PEG increases the hydrodynamic volume of the conjugated entity, reducing renal filtration and extending circulation half-life rsc.org. Azide-PEG8-Alcohol, as a functionalized PEG molecule, serves as a valuable component in implementing PEGylation strategies for drug delivery systems broadpharm.comcd-bioparticles.netsmolecule.com.
"Stealth Effect" Conferment by this compound in Nanoparticulate Systems
A key benefit of PEGylation is the conferment of a "stealth effect" on nanoparticles. This effect arises from the hydration shell formed by the hydrophilic PEG chains on the nanoparticle surface, which minimizes the adsorption of opsonin proteins from the bloodstream google.commdpi.com. Reduced opsonization leads to decreased recognition and uptake by the mononuclear phagocyte system (MPS), primarily located in the liver and spleen, thereby increasing the nanoparticles' circulation time and enabling passive accumulation at target sites through the enhanced permeability and retention (EPR) effect mdpi.commdpi.com. While general PEGylation is known to induce this stealth effect researchgate.netmdpi.comnih.govmdpi.comgoogle.commdpi.com, this compound, by contributing a PEG8 chain to the nanoparticle surface through conjugation via its azide (B81097) or hydroxyl group, facilitates this crucial mechanism for prolonging systemic circulation.
Design of Ligand-Targeted Drug Delivery Platforms
This compound is particularly valuable in the design of ligand-targeted drug delivery platforms due to its reactive azide group, which allows for facile conjugation of targeting ligands via click chemistry biochempeg.comcenmed.combroadpharm.commedchemexpress.comcd-bioparticles.net. This enables the creation of sophisticated systems that can selectively deliver therapeutic agents to specific cells or tissues.
Integration of this compound in Receptor-Mediated Targeting Systems
Receptor-mediated targeting involves conjugating a ligand (such as an antibody, peptide, or small molecule) that binds specifically to receptors overexpressed on the surface of target cells google.com. This compound can be incorporated into the linker structure connecting the therapeutic agent or its carrier to the targeting ligand. The azide group provides a convenient handle for conjugation with alkyne-functionalized ligands through highly efficient click chemistry, forming a stable linkage biochempeg.comcenmed.combroadpharm.commedchemexpress.comcd-bioparticles.net. This directed delivery can enhance the accumulation of the drug at the disease site, potentially improving efficacy and reducing off-target toxicity. For instance, this compound has been used in the preparation of targeted nanoparticles decorated with mannose oligosaccharides for potential receptor-mediated uptake broadpharm.com.
Applications in Small Molecule and Macromolecule Encapsulation and Release
Nanoparticle systems modified with PEG derivatives like this compound can be utilized for encapsulating and controlling the release of both small molecule drugs and macromolecules mdpi.comnih.govmdpi.com. The PEG chain can contribute to the stability of the nanocarrier and influence drug release profiles. While specific data on this compound's direct influence on encapsulation efficiency is limited in the search results, its role as a component in the synthesis of drug delivery materials is noted biochempeg.com. The ability to functionalize systems with this compound allows for the creation of carriers that can encapsulate diverse therapeutic payloads and potentially offer controlled release mechanisms, sometimes triggered by specific environmental cues like pH nih.gov.
Emerging Drug Delivery Modalities
The versatility of this compound extends to its application in emerging drug delivery modalities. One such area is the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules designed to induce the degradation of target proteins by hijacking the ubiquitin-proteasome system medchemexpress.com. This compound can serve as a PEG-based linker in the synthesis of PROTACs, connecting a ligand for an E3 ubiquitin ligase and a ligand for the target protein medchemexpress.com. The PEG linker can influence the PROTAC's physicochemical properties, including solubility and cellular permeability, which are crucial for their function. The azide group facilitates the modular synthesis of PROTACs through click chemistry medchemexpress.com.
This compound as a Linker in Proteolysis Targeting Chimeras (PROTACs)
Proteolysis Targeting Chimeras (PROTACs) represent a significant advancement in therapeutic strategies, utilizing the cell's own ubiquitin-proteasome system to selectively degrade target proteins. nih.gov A typical PROTAC molecule is heterobifunctional, consisting of two ligands connected by a chemical linker: one ligand binds to a target protein, and the other recruits an E3 ubiquitin ligase. nih.gov This ternary complex formation brings the target protein into proximity with the E3 ligase, leading to ubiquitination and subsequent proteasomal degradation of the target.
Formulation within mRNA Delivery Systems (e.g., Ionizable Lipid Nanoparticles)
Lipid nanoparticles (LNPs) have emerged as a leading non-viral platform for the delivery of messenger RNA (mRNA), notably demonstrated by their success in COVID-19 vaccines. wikipedia.orgnih.gov These nanoparticles typically consist of a mixture of lipids, including an ionizable cationic lipid (such as SM-102), PEGylated lipids, cholesterol, and phospholipids. wikipedia.org The ionizable lipid is crucial for encapsulating the negatively charged mRNA, while PEGylated lipids contribute to the stability and circulation time of the nanoparticles. wikipedia.org
Integration of Azide Peg8 Alcohol in Materials Science and Nanotechnology
Hydrogel Synthesis and Engineering for Biomedical Applications
Hydrogels, as cross-linked polymeric networks capable of absorbing large amounts of water, are widely explored as biomimetic scaffolds for tissue engineering, drug delivery vehicles, and biosensors due to their high water content and tunable properties. nih.govrsc.orgmdpi.com Azide-PEG8-Alcohol is a key component in the fabrication of sophisticated hydrogel systems, especially those formed via click chemistry. biochempeg.comchemicalbook.com
Fabrication of Covaliently Cross-linked Hydrogels via Click Chemistry
Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), provides a powerful and bioorthogonal method for forming covalent crosslinks in hydrogels under mild conditions. rsc.orgmedchemexpress.comluc.eduresearchgate.net this compound, with its readily available azide (B81097) group, can react with complementary alkyne or cyclooctyne-functionalized polymers or crosslinkers to form stable triazole linkages, thereby constructing the hydrogel network. cenmed.combiochempeg.comcd-bioparticles.netmedchemexpress.com This approach allows for precise control over the crosslinking density and network structure. For instance, hydrogels can be formed by reacting multi-arm PEGs functionalized with cyclooctyne (B158145) groups (e.g., PEG-8-DBCO) with azide-bearing proteins and diazide PEG crosslinkers. nih.gov This method enables the covalent incorporation of biomolecules within the hydrogel matrix during the gelation process. nih.gov
Research findings demonstrate the effectiveness of using azide-functionalized components in click chemistry-based hydrogel formation. Studies have shown that incorporating azide-functionalized proteins into hydrogels via SPAAC with cyclooctyne-modified PEG does not significantly affect the gelation kinetics or the final mechanical properties of the hydrogels. nih.gov
Tunability of Mechanical and Biochemical Properties of Hydrogel Scaffolds
The mechanical and biochemical properties of hydrogels fabricated using this compound and click chemistry can be finely tuned by controlling various parameters, including the concentration and molecular weight of the PEG precursors, the crosslinking density, and the incorporation of other functional molecules. mdpi.comgoogle.com The modular nature of click chemistry allows for the facile incorporation of diverse biomolecules, such as peptides, proteins, and growth factors, which can impart specific biochemical cues to the hydrogel scaffold. nih.govmdpi.comacs.org
Applications in Regenerative Medicine, Tissue Engineering, and Cell Encapsulation
Hydrogels synthesized using this compound and click chemistry are highly promising for applications in regenerative medicine, tissue engineering, and cell encapsulation due to their biocompatibility, tunable properties, and the ability to incorporate bioactive molecules. rsc.orgmdpi.comresearchgate.netnih.gov These hydrogels can serve as artificial ECM, providing structural support and biochemical signals to guide cell growth, differentiation, and tissue formation. mdpi.comresearchgate.net
In tissue engineering, these hydrogels can be used as scaffolds for the regeneration of various tissues, including cartilage, bone, and nerve. mdpi.comresearchgate.net The ability to covalently immobilize growth factors and cell adhesion ligands within the hydrogel network promotes cell attachment, proliferation, and the formation of functional tissue. mdpi.comacs.org
For cell encapsulation, mild click chemistry conditions allow for the entrapment of live cells within the hydrogel matrix without compromising their viability. nih.govresearchgate.net This is particularly important for applications such as cell-based therapies and the creation of 3D cell culture models. Studies have shown high cell viability within hydrogels formed by SPAAC, indicating the cytocompatibility of this approach. nih.gov
Table 1: Examples of Click Chemistry Components Used in Hydrogel Synthesis
| Component Type | Functional Group | Role in Hydrogel Formation |
| This compound | Azide (-N₃) | Crosslinker/Building Block |
| Multi-arm PEG-DBCO | DBCO | Crosslinker |
| PEG-Diazide | Azide (-N₃) | Crosslinker |
| Alkyne-functionalized Polymers | Alkyne | Crosslinker/Building Block |
| Azide-functionalized Proteins | Azide (-N₃) | Bioactive Component |
Surface Modification and Functional Coatings
The azide and hydroxyl functionalities of this compound also make it valuable for modifying material surfaces, creating functional coatings with tailored properties for biomedical devices, biosensors, and other applications. biochempeg.comchemicalbook.com
Development of Biofouling-Resistant and Biorecognition Surfaces
PEG-based coatings are well-known for their ability to resist non-specific protein adsorption and cell adhesion, a phenomenon known as biofouling. researchgate.netresearchgate.netacs.org By incorporating this compound into surface coatings, researchers can create surfaces that minimize biofouling, which is crucial for the long-term performance of biomedical implants and biosensors in biological environments. researchgate.net The hydrophilic nature of the PEG chain creates a hydration layer that repels proteins and cells. researchgate.netresearchgate.net
Furthermore, the azide group provides a handle for subsequently attaching biorecognition elements via click chemistry. researchgate.net This allows for the creation of surfaces that are not only biofouling-resistant but also capable of selectively binding specific molecules or cells. researchgate.netwhiterose.ac.uk
Immobilization of Biomolecules onto Diverse Material Substrates
This compound can be used to immobilize biomolecules onto a variety of material substrates, including polymers, metals, and glass, through click chemistry. researchgate.netgoogle.comgoogle.com This is typically achieved by first modifying the substrate surface with a complementary functional group (e.g., alkyne or DBCO) and then reacting it with the azide group of this compound, which has been previously conjugated to a biomolecule or is used as a linker for subsequent biomolecule attachment via its hydroxyl group. google.comgoogle.com
This site-specific immobilization technique allows for controlled orientation and density of the immobilized biomolecules, which is essential for maintaining their bioactivity and achieving optimal performance in applications such as biosensors, diagnostic platforms, and biocompatible surfaces. acs.orgwhiterose.ac.uk For example, azide-functionalized peptides have been immobilized on surfaces modified with cyclooctyne groups using copper-catalyzed azide-alkyne cycloaddition. google.com Similarly, PEG derivatives have been used as linkers to immobilize antibodies onto polydopamine-coated surfaces. google.com
Table 2: Surface Modification Strategies Using this compound
| Strategy | This compound Role | Complementary Group on Surface/Biomolecule | Click Chemistry Type | Application Examples |
| Creating Biofouling-Resistant Coatings | Component in coating | N/A | N/A | Biomedical implants, Biosensors |
| Developing Biorecognition Surfaces | Linker/Functional Group | Alkyne, DBCO (on surface or biomolecule) | CuAAC, SPAAC | Biosensors, Diagnostic platforms |
| Immobilizing Biomolecules | Linker/Functional Group | Alkyne, DBCO (on surface or biomolecule) | CuAAC, SPAAC | Bioactive surfaces, Tissue engineering scaffolds |
Advanced Nanomaterial Functionalization
The ability to precisely modify the surface of nanomaterials is fundamental to tailoring their properties, controlling their interactions with the environment, and enabling their integration into advanced applications. This compound plays a significant role in this area, primarily through its azide handle for click chemistry and its PEG chain for conferring desirable surface characteristics like improved dispersion and reduced non-specific binding.
Surface Functionalization of Inorganic Nanoparticles (e.g., Gold, Silica (B1680970), Quantum Dots)
This compound, or the general strategy of using azide-terminated PEG, is employed to functionalize the surface of various inorganic nanoparticles, providing a versatile platform for subsequent conjugation via click chemistry.
Gold Nanoparticles (AuNPs): Azide-functionalized gold nanoparticles serve as effective platforms for covalent conjugation with alkyne-containing molecules via click chemistry . The introduction of PEG chains, often with terminal azide groups, onto the surface of AuNPs enhances their colloidal stability in biologically relevant media and allows for robust and versatile conjugation nih.govunivie.ac.at. For instance, azide-terminal PEGylated gold nanoparticles synthesized through ligand exchange have demonstrated exceptional stability and successful functionalization using both copper-catalyzed and strain-promoted azide-alkyne cycloaddition reactions nih.govunivie.ac.at. This functionalization approach allows for the creation of stable, water-dispersible AuNPs with a well-defined ligand shell capable of undergoing click reactions researchgate.net.
Silica Nanoparticles (SiNPs): Mesoporous silica nanoparticles have been successfully functionalized with azide groups, enabling their subsequent modification via click chemistry rsc.org. This approach allows for the facile introduction of various organic moieties onto the silica surface rsc.org. Silica nanoparticles functionalized with both thiol and azide groups have been used for protein conjugation via click chemistry, highlighting the potential for creating multi-functionalized silica platforms rsc.org. Azide-functionalized silica beads are commercially available and are designed to react with alkynes through copper-catalyzed click chemistry nanocs.net. The PEGylation of silica nanoparticles is a known strategy to improve their properties, and introducing azide groups via PEG linkers allows for specific attachment of various molecules mdpi.com.
Quantum Dots (QDs): this compound has been specifically mentioned in the context of functionalizing Quantum Dot Micelles, utilizing click chemistry for this purpose . The use of click chemistry also facilitates the assembly of quantum dots with other nanoparticles, such as magnetic nanoparticles researchgate.net. Encapsulation of quantum dots within amphiphilic diblock copolymers, such as polyisoprene-block-poly(ethylene glycol) (PI-b-PEG), allows for the implementation of copper-catalyzed click chemistry to functionalize the encapsulated QDs while retaining their fluorescence properties beilstein-journals.org. This demonstrates the utility of PEG-based functionalization, including azide-terminated PEGs, for tailoring the properties and conjugation capabilities of quantum dots.
Dispersion and Integration of Carbon Nanotubes and Other 1D/2D Nanomaterials
Functionalization is a key strategy to improve the dispersion of carbon nanotubes (CNTs) and facilitate their integration into various matrices and devices mdpi.comgoogle.com. While direct examples of this compound specifically being used for CNT dispersion were not prominently detailed in the search results, the general principles of azide functionalization and PEGylation are highly relevant.
Carbon Nanotubes: The surface modification of carbon nanotubes with azide groups is a known method for enabling further functionalization nih.gov. Click chemistry, which utilizes azide groups, is a versatile concept for immobilizing a wide range of molecules onto modified nanoparticle surfaces, a principle applicable to CNTs for creating polymer composites with functionalized nanoparticles researchgate.net. PEGylation is a common strategy to improve the dispersion and compatibility of nanomaterials, including CNTs, in various solvents and polymer matrices. By introducing azide groups via PEG linkers like this compound, CNTs can be endowed with improved dispersibility in aqueous or polar media due to the hydrophilic PEG chain, while the azide group provides a handle for covalent attachment of polymers, biomolecules, or other functional entities via click chemistry. This allows for the creation of stable, well-dispersed CNTs that can be integrated into advanced materials and devices.
Other 1D/2D Nanomaterials: The application of click chemistry involving azide-terminated nanomaterials extends to other low-dimensional structures. For instance, the 2D assembly of magnetic iron oxide nanoparticles has been achieved via click chemistry using azide-terminated nanoparticles researchgate.net. Polyhedral Oligomeric Silsesquioxane (POSS), an inorganic nano-component, has been functionalized with azide groups and incorporated into PEG-functionalized materials using the azide-alkyne click reaction lew.ro. These examples illustrate the broader applicability of azide-mediated click chemistry, and by extension, azide-functionalized PEG derivatives like this compound, in the functionalization and integration of a variety of 1D and 2D nanomaterials for diverse applications in materials science and nanotechnology.
Analytical Characterization of Azide Peg8 Alcohol Conjugates and Functionalized Materials
Spectroscopic Techniques for Structural Elucidation and Confirmation
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are fundamental for verifying the chemical structure and molecular identity of Azide-PEG8-Alcohol and its derivatives. caymanchem.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Structure
NMR spectroscopy is a powerful tool for confirming the chemical structure of PEGylated compounds, including this compound. caymanchem.comnih.govresearchgate.net Both ¹H NMR and ¹³C NMR can provide detailed information about the different proton and carbon environments within the molecule, allowing for the identification of the PEG backbone, the azide (B81097) group, and the terminal alcohol. nih.govrsc.org
For PEG-based molecules, the characteristic signals of the repeating ethylene (B1197577) glycol units (-CH₂CH₂O-) are typically observed in the ¹H NMR spectrum around 3.6 ppm. caymanchem.comrsc.org The protons adjacent to the azide group (-CH₂N₃) and the hydroxyl group (-CH₂OH) will exhibit distinct chemical shifts, although the signals for protons adjacent to the azide group can sometimes be obscured by the main PEG signals, especially in higher molecular weight PEGs. researchgate.net
Quantitative ¹H NMR can be used to determine the average number of PEG units and confirm the presence and functionalization efficiency of the end groups by comparing the integration of the signals corresponding to the end groups with those of the PEG backbone. caymanchem.commdpi.com For instance, the ratio of the integration of the methylene (B1212753) protons adjacent to the azide or alcohol groups to the integration of the PEG repeating unit protons can help confirm the degree of functionalization. caymanchem.com In some cases, converting azide groups to amine derivatives via click chemistry can yield products with more distinct NMR signals, facilitating quantitative analysis. researchgate.netmdpi.com
Research Finding Example: Studies on functionalized PEG azides have shown that while the signals for protons adjacent to the azide group can be challenging to resolve in higher molecular weight PEGs, techniques like converting the azide to a triazole via click chemistry can shift the relevant signals, enabling clearer analysis and end-group quantification by ¹H NMR. researchgate.netnih.gov
Mass Spectrometry (MS) for Molecular Identity
Mass spectrometry is essential for determining the molecular weight of this compound and confirming its molecular identity. caymanchem.com Techniques such as Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) are particularly useful for characterizing polymers like PEG, providing information on the average molecular weight and the distribution of different oligomers (polydispersity). caymanchem.commdpi.comresearchgate.net
MS can confirm the presence of the expected molecular ion peak corresponding to this compound (theoretical molecular weight 395.45 g/mol for C₁₆H₃₃N₃O₈). nih.gov For PEG samples, the mass spectrum typically shows a series of peaks separated by 44 Da, corresponding to the repeating ethylene oxide units. mdpi.com The distribution of these peaks provides insight into the polydispersity of the PEG chain. researchgate.net
Coupling MS with chromatographic methods like HPLC (LC-MS) can provide more detailed information about the uniformity of the PEG distribution and help identify impurities. caymanchem.comresearchgate.nettu-darmstadt.de While characterizing PEGylated compounds by MS can be challenging due to their inherent heterogeneity, advancements in techniques, such as postcolumn addition of amines in LC/MS, can help reduce charge states and improve the analysis of higher molecular weight PEG conjugates. researchgate.netnih.gov
Research Finding Example: MALDI-TOF MS has been used to characterize azide-terminated PEGs, confirming the presence of specific ions and evaluating functionalization efficiency. The spectra often show distributions corresponding to protonated forms, as well as sodium and potassium adducts of the PEG oligomers. mdpi.com
Chromatographic Methods for Product Analysis and Purification
Chromatographic techniques are indispensable for analyzing the purity of this compound, separating it from impurities or unreacted starting materials, and characterizing its conjugates. caymanchem.com
Size-Exclusion Chromatography (SEC) for Aggregate and Conjugate Analysis
Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC) in polymer analysis, separates molecules based on their hydrodynamic volume in solution. hplc.eulcms.cz This technique is crucial for determining the molecular weight distribution of PEG polymers and for analyzing conjugates formed with this compound. researchgate.nethplc.eu
SEC can effectively separate this compound from higher molecular weight aggregates that might form or from lower molecular weight impurities. When this compound is conjugated to other molecules, SEC can be used to analyze the conjugation efficiency and separate the conjugate from unreacted PEG or the unconjugated molecule. chromatographyonline.com It can also help identify and quantify different species based on the number of PEG chains attached. chromatographyonline.com
Research Finding Example: SEC is a primary method for analyzing the size attributes of PEGylated protein conjugates, allowing for the resolution and quantitation of aggregates, monomers, and lower molecular weight fragments. lcms.czchromatographyonline.com Studies have used SEC to assess the presence of free PEG in conjugation reactions. researchgate.net
Hydrophobic Interaction Chromatography (HIC) for Conjugate Homogeneity Assessment
Hydrophobic Interaction Chromatography (HIC) separates molecules based on differences in their surface hydrophobicity. This technique is particularly useful for analyzing the homogeneity of conjugates formed between this compound and other molecules, especially proteins. leadinglifetechnologies.com
The PEGylation of a molecule can alter its surface hydrophobicity. HIC can exploit these changes to separate different PEGylated species, including positional isomers (where the PEG is attached at different sites on a molecule) or conjugates with varying numbers of PEG chains. leadinglifetechnologies.com While HIC may have limitations in resolving species with very similar hydrophobicities or high degrees of PEGylation, it can serve as a valuable complementary technique to SEC and other chromatographic methods for assessing the purity and homogeneity of conjugates. leadinglifetechnologies.com
Research Finding Example: HIC has been used to evaluate PEGylated proteins, demonstrating its ability to separate PEGylated species based on changes in hydrophobicity induced by PEGylation. leadinglifetechnologies.com It is considered a supplementary tool for purifying PEGylated proteins, particularly when other methods like ion exchange chromatography are less effective.
Advanced Characterization for Material Properties and Biological Interactions
Materials functionalized or formed using this compound, particularly hydrogels and scaffolds, require advanced characterization techniques to evaluate their suitability for specific applications, especially in biomedical and tissue engineering fields. These techniques assess mechanical strength, structural architecture, and the nature of interactions with biological systems, such as cells.
Rheological Characterization of Hydrogels for Mechanical Properties
Rheology is a fundamental technique used to characterize the mechanical properties of hydrogels, which are highly relevant for their performance as biomaterials or cell culture scaffolds diva-portal.orgresearchgate.netmdpi.comchemrxiv.orgmdpi.comehu.es. Rheological measurements provide insights into the viscoelastic behavior of hydrogels, including their stiffness, elasticity, and ability to dissipate energy under stress researchgate.netchemrxiv.orgresearchgate.net.
Hydrogels formed using click chemistry, a common application for azide-functionalized PEGs like this compound, have been characterized using rheometry to monitor the gelation process and determine final mechanical properties nih.govacs.orgnih.gov. For instance, studies on PEG hydrogels cross-linked via strain-promoted alkyne-azide cycloaddition (SPAAC) have shown that mechanical and rheological properties, such as storage modulus (G') and loss modulus (G''), are tunable by varying parameters like polymer molecular weight and cross-linking density acs.orgnih.govnih.govmcmaster.ca. The storage modulus represents the elastic response of the material, while the loss modulus indicates its viscous response researchgate.net. The gel point, or crossover point, is typically defined as the time when the storage modulus surpasses the loss modulus chienchilin.org.
Research has demonstrated that the composition of hydrogels significantly impacts their mechanical behavior. For example, increasing the cross-linking density generally leads to an increase in the compressive modulus of hydrogels nih.gov. Studies comparing different PEG-based hydrogels have shown variations in energy dissipation capacity and stress-relaxation behavior based on their cross-linking mechanisms and composition researchgate.net.
While direct rheological data for hydrogels formed specifically with this compound is not available in the provided search results, the principles applied to other PEG-azide or PEG-alkyne based hydrogels are directly applicable. Rheometry would be used to assess the gelation kinetics, the final storage and loss moduli, and the material's response to applied stress, providing critical data for applications requiring specific mechanical properties, such as tissue engineering scaffolds diva-portal.orgnih.govnih.gov.
Microscopic Techniques for Scaffold Architecture and Cell-Material Interface Analysis
Microscopic techniques are indispensable for visualizing the internal architecture of hydrogel scaffolds and analyzing the interactions occurring at the cell-material interface mdpi.comacs.orgresearchgate.net. These techniques provide crucial information about pore size, interconnectivity, and the morphology and distribution of cells within or on the material.
For materials incorporating this compound, microscopy would be used to confirm the successful formation of porous structures if designed as scaffolds. Furthermore, when cells are cultured on or within these materials, microscopy is vital for observing cell adhesion, spreading, proliferation, and the formation of cell-matrix interactions nih.govnih.govacs.orgresearchgate.net. Studies on PEG hydrogels have utilized microscopy to show how modifying the hydrogel with cell-adhesive peptides can promote cell attachment and spreading, contrasting with the rounded morphology of cells in unmodified PEG gels nih.gov. Immunofluorescence staining combined with microscopy can reveal the deposition of extracellular matrix components by cells within the scaffold acs.org.
Microscopic analysis of the cell-material interface provides direct visual evidence of how cells interact with the functionalized material, which is critical for evaluating the material's biocompatibility and its ability to support cellular functions necessary for tissue regeneration or other biomedical applications nih.govnih.govacs.org.
Cell-Based Assays for Functional Validation of Bioconjugates and Materials
Cell-based assays are essential for evaluating the biological activity and functional performance of bioconjugates and materials incorporating this compound. These assays assess various cellular responses, including viability, proliferation, adhesion, migration, and differentiation, in the presence of the material nih.govacs.orgresearchgate.netnih.govresearchgate.net.
For materials designed as cell culture scaffolds or tissue engineering constructs, assays such as cell viability assays (e.g., Alamarblue, MTT) are used to determine the percentage of living cells in contact with or encapsulated within the material chienchilin.orgnih.govresearchgate.netnih.gov. Proliferation assays quantify the rate at which cells multiply on the material acs.orgresearchgate.netresearchgate.net. These assays are crucial for confirming the cytocompatibility of the material and its precursors acs.orgnih.govnih.govresearchgate.net.
Cell adhesion assays evaluate the ability of cells to attach to the material surface, which is particularly important for scaffolds designed to support cell infiltration and tissue formation nih.govnih.govacs.orgresearchgate.netresearchgate.net. Studies have shown that incorporating cell-adhesive motifs, potentially via click chemistry using the azide group of this compound, can significantly enhance cell adhesion compared to unmodified PEG materials nih.govnih.govresearchgate.netresearchgate.net.
Functional assays can also assess more specific cellular behaviors relevant to the application. For example, in tissue engineering, assays might evaluate cell differentiation, matrix production, or the formation of functional structures like capillary-like networks acs.orgresearchgate.net. The azide and alcohol functionalities of this compound provide avenues for conjugating biomolecules, such as growth factors or peptides, which can then be evaluated for their ability to induce specific cellular responses using appropriate cell-based assays nih.govnih.govacs.org.
Biocompatibility and Biological Considerations of Azide Peg8 Alcohol Conjugates
In Vitro Cytocompatibility and Cellular Response Assessments
Assessing the interaction of Azide-PEG8-Alcohol conjugates with cells in vitro is a fundamental step in determining their potential for biomedical applications. Cytocompatibility studies evaluate how cells respond to the presence of the material, including their viability, proliferation, and any signs of toxicity or non-specific interactions.
Cell Viability and Proliferation Studies on Functionalized Materials
Materials functionalized with azide- or alkyne-terminated PEG derivatives, often through click chemistry reactions, have been evaluated for their impact on cell viability and proliferation. Studies involving hydrogels formed via strain-promoted azide-alkyne cycloaddition (SPAAC) between azide-functionalized components and dibenzocyclooctyne (DBCO)-functionalized PEG have demonstrated high cell viability nih.govnih.gov. For instance, hydrogels formed using SPAAC with azide-functionalized proteins showed no statistically significant difference in human mesenchymal stem cell (hMSC) viability compared to control gels without the protein nih.gov. After 1 day of culture, hMSC viability was reported to be statistically the same for SPAAC-formed hydrogels with and without azide-functionalized protein (68 ± 3% and 71 ± 3%, respectively) nih.gov. Similarly, PEG-based hydrogels functionalized with click chemistry groups have shown high viability (greater than 90%) of encapsulated cells over several days . The cytocompatibility of PEG hydrogels formed by in situ cross-linking reactions, including those involving azide (B81097) or alkyne groups, is often assessed by evaluating cell viability during or after the gelation process nih.govacs.org. Studies comparing different cross-linking chemistries have indicated that certain click chemistry approaches, like SPAAC, are highly cytocompatible, allowing reactions to proceed quickly and without live cell toxicity under mild buffer conditions nih.govbiochempeg.com.
Data from a study on hMSC viability in SPAAC-formed hydrogels:
| Hydrogel Composition | Cell Viability (after 1 day) |
| SPAAC hydrogel without azide protein | 71 ± 3% |
| SPAAC hydrogel with azide protein | 68 ± 3% |
Immunological Response and Biorecognition of PEGylated Constructs
While PEG is often considered non-immunogenic, concerns have emerged regarding the potential for immune responses to PEGylated materials, particularly upon repeated administration creative-diagnostics.comtandfonline.comjst.go.jpacs.orgresearchgate.netresearchgate.net. The immunological response to PEGylated constructs, including those formed with this compound, is a critical factor for their long-term success in vivo.
Analysis of Potential Immunogenicity and Anti-PEG Antibody Formation
The formation of anti-PEG antibodies, primarily IgM and IgG, has been observed in both animal models and humans rsc.orgcreative-diagnostics.comjst.go.jpacs.org. This phenomenon can lead to accelerated blood clearance (ABC) of PEGylated therapeutics and potentially hypersensitivity reactions rsc.orgcreative-diagnostics.comtandfonline.comjst.go.jpacs.orgresearchgate.netbiochempeg.com. The immunogenicity of PEGylated substances can be influenced by factors such as PEG structure, molecular weight, the nature of the conjugated molecule, and the dosing schedule jst.go.jpresearchgate.net. Studies have reported the presence of anti-PEG antibodies even in healthy individuals with no known prior exposure to PEG, suggesting potential sensitization through environmental sources like cosmetics, food, or vaccines rsc.orgtandfonline.comjst.go.jp. The presence of anti-PEG antibodies can compromise the therapeutic efficacy of PEGylated drugs by triggering immune recognition and clearance rsc.orgcreative-diagnostics.comjst.go.jp.
Strategies for Mitigating Undesired Biological Reactions
Several strategies are being explored to mitigate the undesired biological reactions associated with PEGylated constructs, particularly the formation of anti-PEG antibodies and the ABC phenomenon. These include engineering PEG variants with reduced immunogenicity, exploring alternative polymers with lower immunogenic profiles (such as polyvinyl alcohol or polyvinyl-pyrrolidone), and optimizing PEGylation parameters like size, density, and conjugation chemistry mdpi.comnih.govcreative-diagnostics.comfrontiersin.org. Modifying protein characteristics to shield epitopes with PEG can also help reduce immunogenicity checkrare.com. Site-specific PEGylation, which results in a more defined conjugate, is gaining attention as a way to potentially control immunological responses nih.govqyaobio.com. Additionally, pre-screening patients for existing anti-PEG antibodies and monitoring antibody titers during treatment are being considered to personalize treatment plans and manage potential risks nih.govcreative-diagnostics.comjst.go.jp. Research is also focused on developing predictive assays to simulate human immune responses to PEGylated drugs in vitro tandfonline.com.
Future Perspectives and Emerging Research Directions
Innovations in Scalable Synthesis and Manufacturing Methodologies
The increasing demand for functionalized PEG derivatives like Azide-PEG8-Alcohol in research and potential therapeutic applications necessitates the development of scalable and cost-effective synthesis and manufacturing methodologies. Current approaches for synthesizing azido (B1232118) PEG derivatives often involve multi-step procedures, such as the reaction of sulfonylated PEG with sodium azide (B81097), which can sometimes lead to by-products and may require extensive purification mdpi.com. Another traditional method for generating β-azido alcohols involves the ring-opening of epoxides or the reduction of α-azidoketones, but these can suffer from limited substrate scope and multi-step requirements .
Future innovations are likely to focus on developing more efficient, high-yielding, and environmentally friendly synthetic routes. This could involve exploring novel catalytic methods, continuous flow chemistry, or enzymatic approaches to synthesize this compound and related azido PEG linkers on a larger scale mdpi.comiris-biotech.de. Research into chromatography-free purification techniques for monodisperse PEG derivatives is also crucial for reducing manufacturing costs and increasing throughput researchgate.net. The adaptability of the synthesis process to modify PEG chain lengths and functional group density is also an area for further development to provide tailored solutions for various conjugation strategies ijrpr.com.
Expansion of Bioorthogonal Reaction Toolbox for Novel Architectures and Functions
This compound is a key component in azide-based bioorthogonal chemistry, which is widely used for labeling and imaging biomolecules in living systems due to its selectivity and biocompatibility nih.govmdpi.com. The azide group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) with appropriate alkyne partners cenmed.combiochempeg.combroadpharm.commedchemexpress.commdpi.com. SPAAC, in particular, is valuable for in vivo applications as it does not require a potentially cytotoxic metal catalyst mdpi.comprecisepeg.com.
Future research will likely explore the expansion of the bioorthogonal reaction toolbox utilizing the azide handle of this compound to create novel molecular architectures and functions. This includes developing new click chemistry partners with enhanced reaction kinetics or altered selectivity. Furthermore, the orthogonal reactivity of the terminal hydroxyl group allows for subsequent functionalization with a wide range of other functional groups, such as carboxylic acids, amines, or sulfhydryls cenmed.combiochempeg.comaxispharm.com. This dual functionality enables the synthesis of complex molecules with multiple reactive handles, facilitating the construction of intricate bioconjugates, hydrogels nih.govmdpi.com, dendrimers, and self-assembling systems with precisely controlled structures and functions biochempeg.comresearchgate.net. The integration of this compound into the synthesis of advanced materials for applications beyond traditional bioconjugation is an active area of exploration biochempeg.com.
Advanced Applications in Theranostics and Precision Medicine
The unique properties of this compound, particularly its PEGylation capabilities and bioorthogonal handle, position it as a promising component in the development of advanced theranostic agents and precision medicine approaches. PEGylation can enhance the solubility, stability, and circulation half-life of therapeutic molecules and nanoparticles, while the azide group allows for targeted delivery and conjugation to specific biomolecules or cellular targets in vivo via click chemistry mdpi.comaxispharm.com.
Future applications in theranostics could involve using this compound as a linker to conjugate imaging agents and therapeutic payloads onto a single platform, enabling simultaneous diagnosis and treatment researchgate.net. For instance, it could be used to functionalize nanoparticles for targeted drug delivery, where the azide group facilitates the attachment of targeting ligands or imaging probes axispharm.commdpi.com. In precision medicine, this compound could play a role in the development of highly specific bioconjugates, such as antibody-drug conjugates (ADCs) researchgate.net or PROTACs medchemexpress.com, where precise control over conjugation site and stoichiometry is crucial for efficacy and reduced off-target effects. The ability to perform bioorthogonal reactions in vivo allows for targeted modification or activation of therapeutic agents at the site of disease mdpi.com.
Integration with Computational Methods and Machine Learning for Rational Design and Predictive Modeling
The rational design and optimization of molecules incorporating this compound for specific applications can be significantly accelerated by integrating computational methods and machine learning techniques. These tools can be used to predict the physicochemical properties of novel conjugates, model their interactions with biological targets, and simulate their behavior in complex biological environments researchgate.net.
Future research will increasingly leverage computational methods to guide the design of molecules utilizing this compound. This includes using quantitative structure-activity relationship (QSAR) modeling to understand how modifications to the PEG chain length or the attached functional groups influence the biological activity or pharmacokinetic profile researchgate.net. Molecular docking and dynamics simulations can help predict the binding affinity of this compound conjugates to target proteins or receptors researchgate.net. Machine learning algorithms can be trained on experimental data to predict optimal synthesis routes, reaction conditions, or the efficacy and potential off-target effects of novel conjugates researchgate.netresearchgate.net. This integration of computational and experimental approaches will facilitate the rapid design and development of next-generation molecules incorporating this compound for diverse biomedical applications.
Q & A
Basic: What are the standard methods for synthesizing and characterizing Azide-PEG8-Alcohol?
This compound is synthesized via Mitsunobu reactions or copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging its terminal azide and hydroxyl groups for conjugation . Characterization typically involves:
- Nuclear Magnetic Resonance (NMR) : To confirm the PEG spacer length and azide integration (e.g., δ ~3.6 ppm for PEG protons) .
- Mass Spectrometry (MS) : Validates molecular weight (395.45 g/mol) and purity (>98%) .
- HPLC : Assesses purity and identifies byproducts from incomplete reactions .
Basic: How does the PEG8 spacer influence this compound’s solubility and biocompatibility?
The PEG8 spacer enhances aqueous solubility due to its hydrophilic ethylene oxide units, critical for biological applications. It also reduces nonspecific binding in cellular environments, improving biocompatibility. However, excessive PEG length (>8 units) may hinder membrane permeability, requiring optimization for specific targets .
Advanced: How can researchers optimize CuAAC reaction efficiency with this compound?
Key parameters for optimization:
- Catalyst Concentration : Copper(I) iodide (0.1–1 mol%) is standard, but excess amounts can lead byproduct formation .
- Solvent System : Aqueous/organic mixtures (e.g., DMF:H2O) balance solubility of PEGylated compounds and alkynes .
- Reaction Time : Monitor via TLC or MS to avoid over-cycling, which degrades PEG chains .
- Stoichiometry : Maintain a 1:1.2 azide:alkyne ratio to ensure complete conversion while minimizing waste .
Advanced: What strategies mitigate solubility challenges when using this compound in organic solvents?
- Co-solvent Systems : Use tert-butanol or THF with gradual water addition to dissolve PEG without precipitation .
- Temperature Control : Heating to 40–50°C improves solubility but must avoid thermal degradation (T < 60°C) .
- Derivatization : Temporarily protect the hydroxyl group with acid-labile groups (e.g., tert-butyl esters) to enhance organic-phase compatibility .
Advanced: How do researchers address contradictory data in this compound reaction yields across studies?
Contradictions often arise from:
- Impurity Profiles : Trace water or oxygen degrades copper catalysts, altering yields. Use degassed solvents and inert atmospheres .
- PEG Batch Variability : Verify PEG8 molecular weight (e.g., via MALDI-TOF MS) to ensure consistent spacer length .
- Quantification Methods : Compare yields using orthogonal techniques (e.g., UV-Vis for triazole formation vs. gravimetric analysis) .
Replicate experiments with controls (e.g., azide-free reactions) and report detailed reaction conditions to enhance reproducibility .
Advanced: What are the key considerations when integrating this compound into PROTAC design?
- Linker Length : The PEG8 spacer (≈35 Å) balances proteasome recruitment and steric hindrance. Adjust via shorter/longer PEG homologs .
- Stability : Assess hydrolytic stability of the hydroxyl group in physiological pH (7.4) using accelerated degradation studies .
- Conjugation Site : Attach the azide to E3 ligase ligands (e.g., thalidomide derivatives) first, followed by alkynes on target protein binders, to minimize cross-reactivity .
Advanced: How should researchers analyze this compound’s reaction kinetics in complex biological matrices?
- Fluorescent Probes : Use alkyne-functionalized fluorophores (e.g., BODIPY) for real-time tracking via fluorescence quenching .
- LC-MS/MS : Quantify unreacted azide and triazole products in cell lysates, correcting for matrix effects (e.g., ion suppression) .
- Kinetic Modeling : Apply pseudo-first-order approximations to determine rate constants (k), accounting for PEG’s steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
